molecular formula C6H14 B3431654 HEXANE CAS No. 92112-69-1

HEXANE

Cat. No.: B3431654
CAS No.: 92112-69-1
M. Wt: 86.18 g/mol
InChI Key: VLKZOEOYAKHREP-UHFFFAOYSA-N
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Description

Hexane is a straight-chain alkane solvent with the molecular formula C 6 H 14 . It is a volatile, colorless liquid with a boiling point of approximately 69 °C, and is characterized by its non-polar nature, making it an excellent solvent for non-polar compounds . In research and industrial applications, this compound is indispensable. It is extensively used for the extraction of oils and fats from seeds, such as soybean and canola, due to its high efficiency and selectivity . In the laboratory, its inability to be easily deprotonated makes it the solvent of choice for reactions involving strong bases, such as the preparation and storage of organolithium compounds . Furthermore, this compound is a standard non-polar eluent in various chromatographic techniques . A key application involves its use as a solvent for Diisobutylaluminum hydride (DIBAL-H) in low-temperature reductions, where it facilitates the controlled reduction of esters and nitriles to aldehydes . Key Physical Properties : • Molecular Weight: 86.18 g/mol • Density: 0.6606 g/mL at 25°C • Boiling Point: 68.7°C • Melting Point: -95.3°C • Vapor Pressure: 121.26 mmHg at 20°C Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. n-Hexane requires careful handling due to its neurotoxicity with chronic exposure . It is highly flammable, with a flash point of -22 °C . Always use personal protective equipment and work in a well-ventilated area or fume hood to minimize inhalation risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane
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InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3
Source PubChem
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InChI Key

VLKZOEOYAKHREP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC
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Molecular Formula

C6H14
Record name N-HEXANE
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Related CAS

50981-41-4, 25013-00-7
Record name Polyhexene
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DSSTOX Substance ID

DTXSID0021917
Record name n-Hexane
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Molecular Weight

86.18 g/mol
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Physical Description

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Record name HEXANE (N-HEXANE)
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Boiling Point

156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F
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Record name HEXANE (N-HEXANE)
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Flash Point

-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c.
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Record name HEXANE (N-HEXANE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0322.html
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Solubility

less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002%
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Record name Hexane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66
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URL https://www.cdc.gov/niosh/npg/npgd0322.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97
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Record name HEXANE (N-HEXANE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name HEXANE (N-HEXANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/112
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0322.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane.
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Color/Form

Liquid, Colorless, very volatile liquid

CAS No.

110-54-3, 478799-92-7
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Melting Point

-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F
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Chemical Reactions Analysis

Scientific Research Applications

Hexane is a versatile solvent with numerous applications across various industries, including food processing, pharmaceuticals, and manufacturing . It is primarily used as a solvent for extracting vegetable oils from seeds and crops, in the production of adhesives and sealants, and as a cleaning and degreasing agent .

Market Growth

The demand for n-Hexane has been growing due to its increasing applications in furniture, leather, and other end-user industries . The global furniture industry is estimated to grow at a rate of 20% every year, which is expected to drive the demand for this compound . The technical grade segment of this compound, used in paints, coatings, adhesives, sealants, and gasoline applications, is expected to grow at a CAGR of 4.5% during the forecast period . The rapidly growing construction industry and the automotive industry are also contributing to the market demand for this compound .

Health and Environmental Considerations

While this compound has many benefits, it also poses environmental and health concerns . A case study indicates that n-hexane, a neurotoxicant, has been used as a substitute for toxic chlorinated solvents in brake cleaners, which is a regrettable substitution . Exposure to n-hexane can result in peripheral neuropathy and, in severe cases, paralysis . Studies have also reported associations between n-hexane exposure and low birth weight and alterations of the neonatal immune system .

According to the Best Available Techniques Reference Document for the Food Industry (BAT), two-thirds of solvent losses are released into the atmosphere, and one-third remains in the food chain, which corresponds to about 350 Kt per year .

Case Studies

  • Carcinogenicity Study: A chronic inhalation study of commercial this compound solvent at concentrations up to 9000 ppm was conducted on F-344 rats and B6C3F1 mice. The study found that chronic exposure to this compound was not carcinogenic to F-344 rats or male B6C3F1 mice. However, it did result in an increased incidence of liver tumors in female mice .
  • PM2.5 Exposure during Pregnancy: PM2.5 was suspended in a solution of n-hexane for a study on adverse pregnancy outcomes. The PM2.5-exposed mouse model was established by intratracheal instillation of PM2.5 at 1.5 d, 7.5 d, and 12.5 d of pregnancy. The results suggested that PM2.5 had a deleterious effect on the placenta and fetal development in vivo .

Comparison with Similar Compounds

Table 1: Key Properties of Hexane and Related Compounds

Compound Molecular Formula Structure Boiling Point (°C) Molecular Weight (g/mol) Key Uses
This compound (n-hexane) C₆H₁₄ Linear alkane 68.7 86.18 Solvent, oil extraction
Cyclothis compound C₆H₁₂ Cyclic alkane 80.7 84.16 Nylon production, solvent
2-Methylpentane C₆H₁₄ Branched alkane 60.3 86.18 Fuel additive, laboratory solvent
Hexachlorocyclothis compound (HCH) C₆H₆Cl₆ Chlorinated cyclic 323 (decomposes) 290.83 Pesticide (now restricted)
Hexadecane C₁₆H₃₄ Linear alkane 287 226.44 Cetane rating standard, lubricant

Key Observations :

  • Branching Effects : Branched isomers (e.g., 2-methylpentane) have lower boiling points than linear this compound due to reduced surface area and weaker van der Waals forces .
  • Cyclic vs. Linear : Cyclothis compound’s cyclic structure increases boiling point compared to this compound, enhancing stability for industrial applications like nylon synthesis .
  • Chlorination : Hexachlorocyclothis compound’s chlorine atoms increase molecular weight and persistence but also elevate toxicity, leading to environmental and health concerns .

Toxicity Profiles

Table 2: Toxicity Comparison

Compound Neurotoxicity Key Metabolites Regulatory Limits (Oral MRL) Notable Studies
This compound High (peripheral neuropathy) 2,5-Hexanedione 0.008 mg/kg/day Chronic exposure linked to axonal degeneration in occupational settings
Cyclothis compound Moderate Cyclohexanol Not established Less neurotoxic than this compound but causes CNS depression at high doses
2-Methylpentane Low 2-Methyl-2-pentanol Not established Branched isomers show reduced neurotoxic potential due to alternative metabolism
HCH High (CNS effects) γ-HCH (lindane) Banned in many countries Carcinogenic and endocrine-disrupting properties

Mechanistic Insights :

  • This compound’s neurotoxicity arises from its oxidation to 2,5-hexanedione, which cross-links neurofilaments, disrupting axonal transport .
  • Branched isomers like 2-methylpentane undergo hydroxylation at tertiary carbons, producing less reactive metabolites .
  • HCH’s chlorine atoms enhance lipid solubility, enabling bioaccumulation and disruption of GABA receptors in the CNS .

Environmental and Industrial Impact

  • This compound : High volatility contributes to VOC emissions, regulated under EPA guidelines (e.g., 2017 NEI data) . Used in food processing (FDA 21 CFR 173.270) but requires stringent residual monitoring .
  • Cyclothis compound : Critical in nylon-6,6 production but poses flammability risks .
  • HCH : Persists in soil and water, with γ-HCH (lindane) classified as a persistent organic pollutant (POP) under the Stockholm Convention .

Biological Activity

Hexane, a colorless, flammable liquid hydrocarbon, is primarily derived from crude oil and is commonly used as a solvent in various industrial applications. Its biological activity has been the subject of numerous studies, particularly regarding its antimicrobial, antioxidant, and cytotoxic properties. This article reviews the biological activities of this compound, supported by data tables and case studies.

Chemical Composition

The chemical composition of this compound extracts varies depending on the source material. For instance, a study analyzing the this compound extract from Citrus limon leaves identified several key compounds through Gas Chromatography-Mass Spectrometry (GC-MS):

  • Limonene : 73.62%
  • Other compounds : Various minor constituents contributing to biological activity.

Table 1 summarizes the major compounds found in this compound extracts from different sources:

SourceMajor CompoundsPercentage
Citrus limon leavesLimonene73.62%
Acmella uliginosa2,4-Heptadienal7.99%
Trans, trans-9,12-octadecadienoic acid propyl ester16.96%

Antimicrobial Activity

This compound extracts have demonstrated significant antimicrobial properties against various pathogens. A notable study reported the in vitro antimicrobial activity of this compound leaf extracts against several bacteria:

  • Bacillus cereus : Inhibition zone of 29 mm
  • Streptococcus pyogenes : Inhibition zone of 28 mm
  • Enterococcus faecalis : Inhibition zone of 27 mm

The Minimum Inhibitory Concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

This compound extracts also exhibit antioxidant properties. In a study involving Citrus limon leaf extracts, the DPPH scavenging assay revealed that this compound extracts had a significant ability to inhibit lipid peroxidation (50.34%) compared to standard antioxidants . The antioxidant activity was further evaluated using different assays:

  • DPPH Radical Scavenging Activity : Significant inhibition observed.
  • Metal Chelating Activity : this compound extract showed higher chelation compared to methanol extract.

Cytotoxicity and Safety Concerns

While this compound has beneficial biological activities, it is crucial to consider its cytotoxic effects. Research indicates that prolonged exposure to this compound can lead to neurotoxicity and other health issues due to its volatile nature . The compound is classified as a potential human carcinogen and reproductive toxicant based on epidemiological studies .

Case Studies

  • Preservation of Biological Samples : A study demonstrated that this compound could preserve the biological activity of enzymes and DNA in insect samples during field conditions. Samples stored in this compound retained higher enzyme activity compared to those stored without it .
  • Bioremediation Applications : this compound's role in bioremediation has been explored, showcasing its ability to extract organic contaminants from soils while maintaining microbial viability for degradation processes .

Q & A

What methodologies ensure the purity of hexane in solvent extraction processes?

To ensure this compound purity, researchers should:

  • Select grades labeled ≥99% (GC) for high-purity requirements, as these minimize contaminants .
  • Perform gas chromatography (GC) analysis to verify purity and detect volatile impurities .
  • Store this compound in airtight containers under inert gas to prevent oxidation .
  • Regularly calibrate analytical instruments using certified reference materials .
  • Cross-validate purity through spectroscopic methods (e.g., FTIR) if inconsistent results arise .

How can conflicting data on this compound’s neurotoxic mechanisms be systematically analyzed?

  • Conduct a systematic review using databases like PubMed and TOXCENTER to identify literature gaps and biases .
  • Apply meta-analysis techniques to reconcile differences in study outcomes, focusing on variables such as exposure duration and model systems (e.g., rodent vs. cell culture) .
  • Evaluate experimental designs for confounding factors (e.g., co-solvents, purity grades) using sensitivity analysis .
  • Validate findings through independent replication studies with standardized protocols .

What safety protocols are critical for handling this compound in laboratory settings?

  • Use explosion-proof equipment and grounding techniques to mitigate flammability risks .
  • Implement fume hoods or local exhaust ventilation to limit inhalation exposure (P271, P260) .
  • Wear nitrile gloves and safety goggles to prevent dermal/ocular contact (P280) .
  • Monitor air concentrations with real-time sensors (e.g., PID detectors) to ensure compliance with occupational exposure limits .

How should chronic this compound exposure studies be designed to assess organ toxicity?

  • Use longitudinal rodent models with controlled inhalation chambers to simulate occupational exposure .
  • Include endpoints such as nerve conduction velocity (neurotoxicity) and liver/kidney histopathology .
  • Apply dose-ranging pilot studies to establish NOAEL/LOAEL thresholds before full-scale trials .
  • Incorporate sham-exposed control groups to isolate this compound-specific effects .

What statistical methods are optimal for modeling dose-response relationships in this compound toxicity?

  • Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values and thresholds .
  • Use Bayesian hierarchical models to integrate heterogeneous datasets (in vivo/in vitro) .
  • Validate models through cross-study bootstrap resampling to assess robustness .
  • Adjust for covariates (e.g., co-solvents, genetic variability) using multivariate regression .

Which physical properties of this compound most significantly influence experimental design?

  • Volatility : Requires sealed systems to prevent evaporation losses .
  • Lipophilicity : Impacts solvent selection for lipid-rich samples (e.g., plant oil extraction) .
  • Density/viscosity : Affects flow rates in chromatographic applications .
  • Boiling point (69°C) : Limits use in high-temperature reactions without pressure control .

How can discrepancies in this compound metabolite identification be resolved?

  • Combine LC-MS/MS with stable isotope labeling to confirm metabolite structures .
  • Cross-reference spectral data with databases like HMDB or PubChem .
  • Replicate extraction protocols across labs to rule out methodological artifacts .
  • Use knockout animal models to validate metabolic pathways (e.g., cytochrome P450 involvement) .

What practices prevent this compound degradation during long-term storage?

  • Store in amber glass bottles under nitrogen or argon to inhibit photochemical/oxidative reactions .
  • Add stabilizers like BHT (0.01%) for antioxidant protection .
  • Monitor purity biannually via GC to detect degradation byproducts (e.g., hexanol) .
  • Avoid temperature fluctuations by maintaining storage at 4°C .

How can computational models predict this compound-protein interactions in neurotoxicity studies?

  • Perform molecular docking simulations using software like AutoDock to identify binding sites .
  • Apply molecular dynamics (MD) to assess stability of this compound-membrane interactions .
  • Validate predictions with in vitro assays (e.g., fluorescence quenching for protein binding) .
  • Use QSAR models to correlate structural features with neurotoxic potency .

What parameters optimize gas chromatography (GC) for this compound quantification?

  • Column selection : Use polar stationary phases (e.g., PEG) to separate this compound isomers .
  • Detector : Flame ionization detector (FID) for high sensitivity to hydrocarbons .
  • Carrier gas : Helium at 1.5 mL/min for optimal resolution .
  • Temperature program : Start at 40°C (hold 2 min), ramp 10°C/min to 200°C .

Notes

  • Basic questions (e.g., 1, 3, 6, 8) focus on foundational techniques and safety.
  • Advanced questions (e.g., 2, 4, 5, 7, 9, 10) address complex analysis, experimental design, and data reconciliation.
  • All answers prioritize methodological rigor, referencing peer-reviewed protocols and toxicological databases.
  • Safety guidelines align with globally harmonized SDS recommendations .

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Feasible Synthetic Routes

Reactant of Route 1
HEXANE
Reactant of Route 2
HEXANE

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